molecular formula C24H44N2O4 B159921 Tetraethylammonium phthalate CAS No. 128008-38-8

Tetraethylammonium phthalate

Cat. No. B159921
M. Wt: 424.6 g/mol
InChI Key: SQHGGAHUNVVVNZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethylammonium phthalate (TEAP) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains a phthalate anion. TEAP is a white, crystalline solid that is soluble in water and organic solvents. It has been studied extensively for its biochemical and physiological effects, as well as for its potential use in lab experiments.

Mechanism Of Action

Tetraethylammonium phthalate is thought to act as a competitive inhibitor of potassium channels by binding to the channel pore. This prevents the passage of potassium ions through the channel, leading to a decrease in membrane potential. Tetraethylammonium phthalate has also been shown to interact with other ion channels and transporters, such as the sodium-calcium exchanger.

Biochemical And Physiological Effects

Tetraethylammonium phthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Tetraethylammonium phthalate has also been shown to affect the activity of ion channels and transporters, leading to changes in membrane potential and ion homeostasis.

Advantages And Limitations For Lab Experiments

Tetraethylammonium phthalate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has also been extensively studied for its biochemical and physiological effects, making it a useful reference compound. However, Tetraethylammonium phthalate also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for research on Tetraethylammonium phthalate. One area of interest is the development of more selective inhibitors of potassium channels based on the structure of Tetraethylammonium phthalate. Another area of interest is the study of Tetraethylammonium phthalate in complex biological systems, such as in vivo models. Additionally, Tetraethylammonium phthalate could be used as a tool for the study of ion channel and transporter function in disease states.

Synthesis Methods

Tetraethylammonium phthalate can be synthesized through the reaction of tetraethylammonium bromide with phthalic anhydride. This reaction produces Tetraethylammonium phthalate and hydrobromic acid as a byproduct. The resulting Tetraethylammonium phthalate can be purified through recrystallization or chromatography.

Scientific Research Applications

Tetraethylammonium phthalate has been used in a variety of scientific research applications, including as a blocking agent for potassium channels. It has also been used as a reference compound in studies of ion channels and transporters. Tetraethylammonium phthalate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

CAS RN

128008-38-8

Product Name

Tetraethylammonium phthalate

Molecular Formula

C24H44N2O4

Molecular Weight

424.6 g/mol

IUPAC Name

phthalate;tetraethylazanium

InChI

InChI=1S/2C8H20N.C8H6O4/c2*1-5-9(6-2,7-3)8-4;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*5-8H2,1-4H3;1-4H,(H,9,10)(H,11,12)/q2*+1;/p-2

InChI Key

SQHGGAHUNVVVNZ-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

synonyms

Tetraethylammonium phthalate

Origin of Product

United States

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